

# Lansoprazole USP Related Compound A: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Lansoprazole Sulfone*

Cat. No.: *B1674484*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lansoprazole USP Related Compound A, a specified impurity in the United States Pharmacopeia (USP) monograph for Lansoprazole. This document details its identity, formation, and the analytical methodologies for its control, offering valuable insights for professionals in pharmaceutical research, development, and quality control.

## Introduction to Lansoprazole and its Impurities

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.<sup>[1]</sup> As with any active pharmaceutical ingredient (API), the purity of Lansoprazole is critical to its safety and efficacy. The manufacturing process and storage conditions can lead to the formation of related substances, or impurities. Regulatory bodies, such as the United States Pharmacopeia, establish limits for these impurities to ensure the quality of the drug product.

Lansoprazole USP Related Compound A is one such specified impurity. A thorough understanding of its characteristics is essential for robust analytical method development, validation, and routine quality control of Lansoprazole.

## Identity and Physicochemical Properties

Lansoprazole USP Related Compound A is chemically identified as the sulfone derivative of Lansoprazole. It is also recognized as Lansoprazole EP Impurity B.

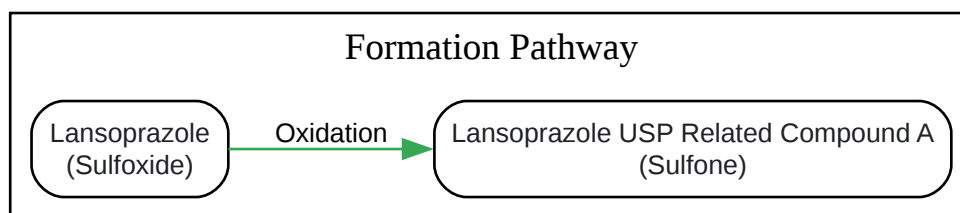
Table 1: Physicochemical Properties of Lansoprazole USP Related Compound A

Property	Value	Reference
Chemical Name	2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl]-1H-benzimidazole	[2]
Synonyms	Lansoprazole Sulfone, Lansoprazole EP Impurity B	[2]
CAS Number	131926-99-3	[2][3][4][5]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>3</sub> S	[2][4][5]
Molecular Weight	385.36 g/mol	[2][4][5]
Appearance	White to brownish powder	[6]
Solubility	Practically insoluble in water, soluble in anhydrous ethanol, very slightly soluble in acetonitrile	[6]

## Formation of Lansoprazole USP Related Compound A

Lansoprazole USP Related Compound A is primarily formed through the oxidation of the sulfoxide group in the Lansoprazole molecule to a sulfone. This can occur during the synthesis of Lansoprazole or as a degradation product.

The drug is known to be unstable under certain conditions. Forced degradation studies have shown that Lansoprazole degrades under acidic, basic, neutral hydrolysis, and oxidative stress conditions.[7][8] The formation of the sulfone impurity is a common pathway in oxidative degradation.



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Caption: Formation of Lansoprazole Related Compound A.

## Analytical Methodology for Identification and Quantification

The United States Pharmacopeia outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Lansoprazole and its related compounds, including Related Compound A.

### USP HPLC Method for Related Compounds

The USP monograph for Lansoprazole specifies a gradient HPLC method for the determination of related compounds.<sup>[9][10][11]</sup> The method is designed to separate Lansoprazole from its potential impurities, ensuring that they are controlled within their specified limits. A study has shown that Lansoprazole contains not more than 0.7% of total impurities, with the limit for Lansoprazole Related Compound A (Sulphone) being 0.3%.<sup>[12]</sup>

Table 2: USP HPLC Method Parameters for Lansoprazole Related Compounds

Parameter	Specification
Mode	Liquid Chromatography
Detector	UV 285 nm
Column	4.6-mm × 25-cm; 5-μm packing L1
Flow Rate	1 mL/min
Injection Volume	10 μL
System Suitability	Resolution between Lansoprazole and Lansoprazole Related Compound A should be not less than 5.

## Experimental Protocol: Preparation of Solutions

**Diluent:** Prepare a mixture of acetonitrile, water, and triethylamine (40:60:1). Adjust with phosphoric acid to a pH of 10.0.

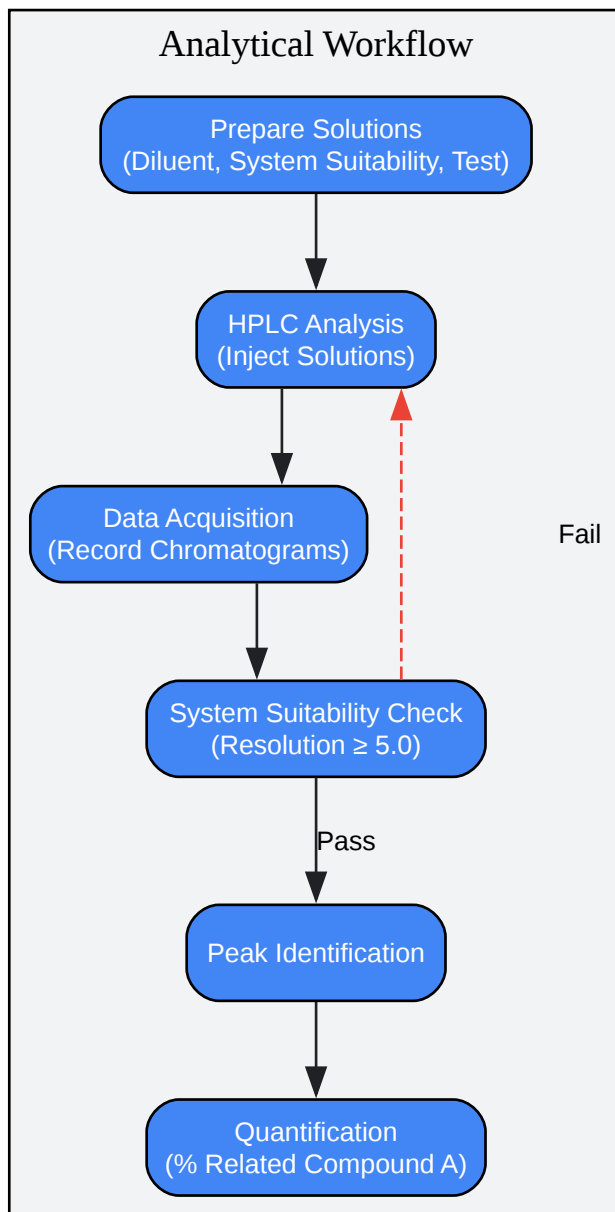
**System Suitability Solution:** Dissolve suitable quantities of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS in the Diluent to obtain a solution containing about 0.1 mg of each per mL.

**Test Solution:** Dissolve an accurately weighed quantity of Lansoprazole in methanol to obtain a solution having a known concentration of about 2.5 mg/mL. Transfer 1 mL of this solution into a 10-mL volumetric flask and dilute with Diluent to volume.

**Chromatographic Procedure:**

- Inject the System Suitability Solution and record the chromatograms. The resolution between the Lansoprazole and Lansoprazole Related Compound A peaks must be not less than 5.0.
- Inject the Test Solution and record the chromatogram.
- Identify the peaks based on the retention times obtained from the System Suitability Solution.

- Calculate the percentage of Lansoprazole Related Compound A in the portion of Lansoprazole taken.

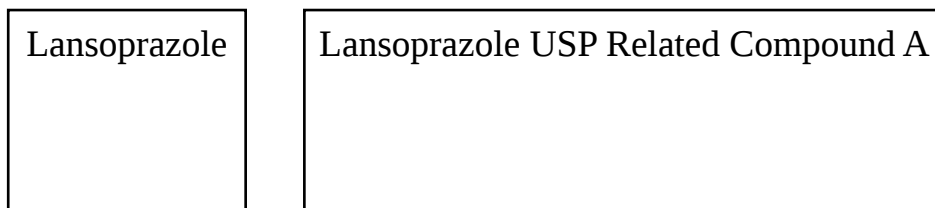


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Caption: HPLC analytical workflow for Lansoprazole impurities.

## Chemical Structures

The chemical structures of Lansoprazole and Lansoprazole USP Related Compound A are presented below. The key difference is the oxidation state of the sulfur atom.



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Caption: Chemical structures of Lansoprazole and Related Compound A.

## Conclusion

A thorough understanding and control of impurities are paramount in the development and manufacturing of safe and effective pharmaceutical products. Lansoprazole USP Related Compound A, the sulfone derivative of Lansoprazole, is a critical impurity that must be monitored. This guide has provided a detailed overview of its identity, formation, and the official USP analytical methodology for its control. By adhering to these principles and employing robust analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and purity of Lansoprazole.

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